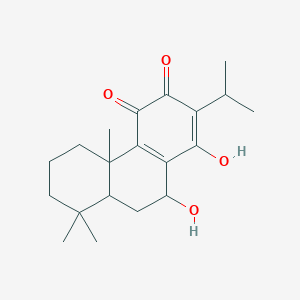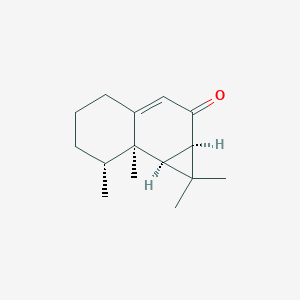
Aristolone
描述
阿里斯托酮是一种倍半萜类化合物,从各种天然来源中分离出来,包括马兜铃属植物(Aristolochia debilis)和香楠属植物(Nardostachys chinensis)的根部 . 它是一种罕见的天然倍半萜类化合物,具有宝石二甲基环丙烷基团 . 阿里斯托酮因其多种生物活性及其潜在的治疗应用而受到研究。
科学研究应用
作用机制
阿里斯托酮通过各种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Aristolone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo biotransformation by microorganisms such as Chlorella fusca var. vacuolata, Mucor species, and Aspergillus niger .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, Aspergillus niger can oxidize one methyl of the 1,1-dimethyl group on the cyclopropane ring of aristolanes to give C-12 primary alcohol and C-12 carboxylic acid . This suggests that this compound may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that this compound can undergo biotransformation by various microorganisms, suggesting potential changes in its effects over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific information on dosage effects is limited, the ability of this compound to undergo biotransformation suggests that its effects could potentially vary with dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it can undergo biotransformation by microorganisms, suggesting that it interacts with various enzymes and cofactors
Transport and Distribution
This compound can be transported and distributed within cells and tissues. While specific information on transporters or binding proteins that this compound interacts with is limited, its ability to undergo biotransformation suggests potential effects on its localization or accumulation .
Subcellular Localization
Its ability to undergo biotransformation suggests that it may be directed to specific compartments or organelles .
准备方法
合成路线和反应条件: 阿里斯托酮的全合成涉及多个步骤,包括硫酸铜催化的重氮酮分子内环化反应 . 该方法产生多种产物,阿里斯托酮是主要成分。
工业生产方法: 阿里斯托酮主要从天然来源中分离,例如马兜铃属植物(Aristolochia debilis)和香楠属植物(Nardostachys chinensis) . 提取过程涉及使用乙醇从这些植物的根和根茎中提取化合物 .
化学反应分析
反应类型: 阿里斯托酮会发生多种化学反应,包括氧化、还原和取代反应 .
常见试剂和条件:
氧化: 阿里斯托酮可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以使用氢化锂铝等试剂进行。
取代: 取代反应通常涉及溴或氯等卤化剂。
相似化合物的比较
阿里斯托酮属于阿里斯托烷型倍半萜类,包括以下化合物:
- 1α,2β-二羟基阿里斯托酮
- 9-表脱比隆
- 3'-羟基纳多阿里斯托酮 A
- 堪逊 H
这些化合物具有相似的结构特征,但在特定的生物活性及其应用方面有所不同 .
阿里斯托酮因其独特的宝石二甲基环丙烷基团及其多种生物活性而脱颖而出,使其成为科学研究和药物开发中备受关注的化合物。
属性
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVIZCBJCSXBCJ-JWFUOXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987838 | |
| Record name | Aristol-9-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-17-0 | |
| Record name | Aristolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristol-9-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
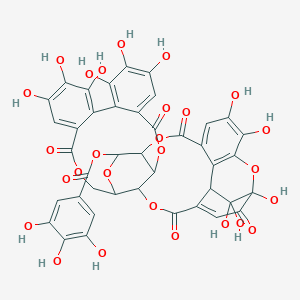
![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)
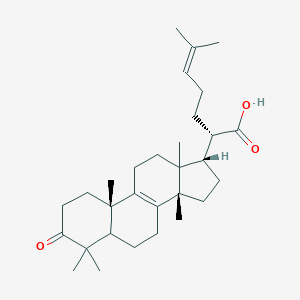
![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
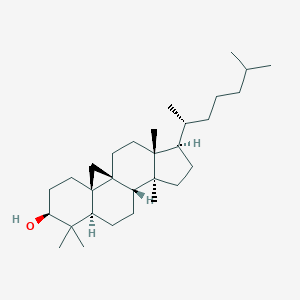
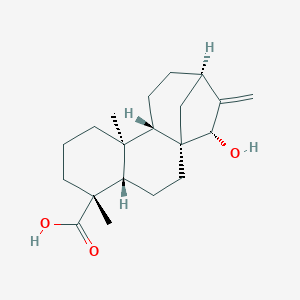
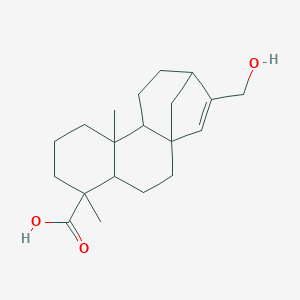
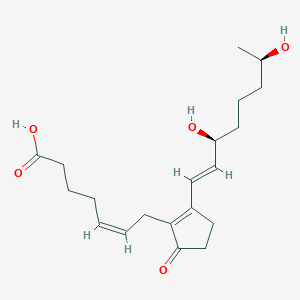
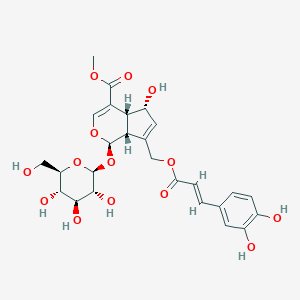
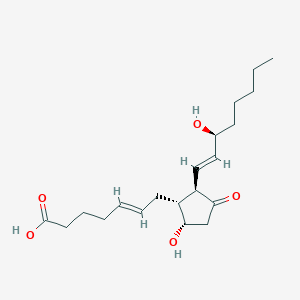
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
